acea

Description

Properties

IUPAC Name |

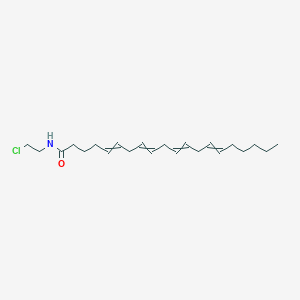

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274346 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220556-69-4 | |

| Record name | ACEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl-2-chloroethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of ACEA: A Technical Guide

Arachidonyl-2'-chloroethylamide (ACEA) is a synthetic, potent, and highly selective agonist for the cannabinoid receptor 1 (CB1).[1][2] Its high affinity for the CB1 receptor, coupled with its ability to engage multiple signaling pathways, has made it a valuable tool in cannabinoid research. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interactions with cellular receptors and the subsequent downstream signaling cascades.

Core Interaction with the Cannabinoid Receptor 1 (CB1)

This compound's primary mechanism of action is the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4] this compound exhibits high binding affinity for the CB1 receptor, with reported Ki values in the low nanomolar range, and displays a selectivity of over 1400-fold for the CB1 receptor compared to the CB2 receptor.[1][2]

Quantitative Data: Binding Affinity

| Compound | Receptor | Ki (nM) | Selectivity (CB1 vs. CB2) |

| This compound | CB1 | 1.4 | >1400-fold |

| This compound | CB2 | ~2000 |

Downstream Signaling Cascades from CB1 Receptor Activation

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events, primarily through the activation of various G-proteins.

G-Protein Coupling

The CB1 receptor, when activated by this compound, has been shown to couple to all four major families of G-proteins: Gi/o, Gs, Gq, and G12/13.[5] The predominant pathway involves the Gi/o family of proteins.[4]

-

Gi/o Pathway: This is the canonical signaling pathway for CB1 receptors. Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Gs, Gq, and G12/13 Pathways: Studies have demonstrated that this compound-activated CB1 receptors can also couple to Gs, Gq, and G12/13 proteins, although these interactions may be cell-type specific and dependent on receptor expression levels.[5] Activation of these pathways can lead to the stimulation of adenylyl cyclase (Gs), activation of phospholipase C (Gq), and regulation of Rho GTPases (G12/13), respectively.

Signaling Pathway Diagram: this compound-Induced CB1 Receptor Activation

Caption: this compound activates the CB1 receptor, leading to the modulation of multiple G-protein signaling pathways.

Modulation of Ion Channels and Kinase Cascades

Beyond G-protein signaling, this compound-mediated CB1 activation also influences the activity of various ion channels and intracellular kinase cascades.

-

Ion Channels: Activation of CB1 receptors is known to inhibit N- and P/Q-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These effects contribute to the modulation of neuronal excitability.

-

ERK Signaling Pathway: this compound has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[9] The ERK pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and survival.[10]

Off-Target Effects: Interaction with TRPV1 Receptors

While highly selective for the CB1 receptor, at higher concentrations, this compound can also act as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[11] This interaction is particularly relevant in sensory neurons and contributes to effects such as vasodilation.[11]

Quantitative Data: Functional Activity at TRPV1

| Compound | Assay | EC50 |

| This compound | CGRP Release from Trigeminal Ganglion Neurons | 14.0 µM |

Signaling Pathway Diagram: this compound-Induced TRPV1 Receptor Activation

Caption: At high concentrations, this compound activates TRPV1 receptors, leading to calcium influx and downstream signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cellular assays. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CB1) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[1]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that binds to the receptor (e.g., [³H]CP55,940 for CB1), and varying concentrations of the unlabeled test compound (this compound).[12]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand. Unbound radioligand is washed away.[1]

-

Scintillation Counting: The radioactivity on the filter mat is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor are prepared.[13]

-

Assay Setup: The assay is performed in a 96-well plate containing the membranes, varying concentrations of the agonist (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]

-

Incubation: The plate is incubated to allow for receptor activation and the binding of [³⁵S]GTPγS to the Gα subunit of the activated G-proteins.

-

Filtration/Scintillation Proximity Assay (SPA): The amount of [³⁵S]GTPγS bound to the G-proteins is quantified. This can be done by filtration and scintillation counting or by using SPA beads that emit light when in close proximity to the radiolabeled GTPγS.[14]

-

Data Analysis: The data is plotted as [³⁵S]GTPγS binding versus agonist concentration, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.[13]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Cell Treatment: The cells are treated with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase stimulator, such as forskolin.[6]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[15]

-

Data Analysis: The results are plotted as cAMP concentration versus agonist concentration to determine the IC50 (for inhibitors of adenylyl cyclase) or EC50 (for stimulators).

Experimental Workflow Diagram

Caption: Workflow for characterizing the binding and functional properties of this compound.

Conclusion

The mechanism of action of this compound is multifaceted, centered on its potent and selective agonism at the CB1 receptor. This primary interaction triggers a complex network of intracellular signaling events, predominantly through the Gi/o pathway leading to cAMP inhibition, but also involving other G-protein families and the ERK kinase cascade. Furthermore, at higher concentrations, this compound's activity at TRPV1 receptors adds another layer to its pharmacological profile. A thorough understanding of these mechanisms, supported by quantitative data from well-defined experimental protocols, is crucial for the continued use of this compound as a valuable research tool in the field of cannabinoid signaling and for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]

- 3. Cannabinoid Receptor 1 Agonist this compound and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Characterization of different G protein coupling properties of CB1 and CB2 cannabinoid receptors and GPR55 receptor using BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. theadl.com [theadl.com]

- 11. Modulation of trigeminal sensory neuron activity by the dual cannabinoid–vanilloid agonists anandamide, N-arachidonoyl-dopamine and arachidonyl-2-chloroethylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Synthesis and Purification of ACEA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Arachidonyl-2'-chloroethylamide (ACEA), a potent and selective cannabinoid receptor 1 (CB1) agonist. This document details the underlying chemical principles, experimental methodologies, and analytical techniques essential for obtaining high-purity this compound for research and development purposes.

Introduction to this compound

Arachidonyl-2'-chloroethylamide (this compound) is a synthetic analog of the endocannabinoid anandamide. It exhibits high affinity and selectivity for the CB1 receptor, making it a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes. Its chemical formula is C22H36ClNO, and its IUPAC name is (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide. Understanding its synthesis and purification is critical for ensuring the reliability and reproducibility of experimental results.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of arachidonic acid with 2-chloroethylamine. This process involves the activation of the carboxylic acid group of arachidonic acid to facilitate the nucleophilic attack by the amine group of 2-chloroethylamine, forming a stable amide bond. A general and effective method for this transformation involves the conversion of arachidonic acid to its corresponding acid chloride, which then readily reacts with the amine.

Experimental Protocol: Synthesis of this compound via Arachidonoyl Chloride

This protocol is based on established methods for the synthesis of N-acylethanolamines.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

2-Chloroethylamine hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of Arachidonic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. To this stirred solution, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (typically 1.1 to 1.5 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude arachidonoyl chloride.

-

Amidation Reaction: In a separate flask, suspend 2-chloroethylamine hydrochloride in anhydrous DCM. Cool the suspension to 0 °C and add triethylamine (at least 2.2 equivalents to neutralize the hydrochloride salt and the HCl generated during the reaction). Stir the mixture for 15-30 minutes. To this suspension, add a solution of the freshly prepared arachidonoyl chloride in anhydrous DCM dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

| Parameter | Typical Value/Condition |

| Reactant Ratio (Arachidonic Acid : 2-Chloroethylamine HCl : TEA) | 1 : 1.1 : 2.2 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature (Activation) | 0 °C to Room Temperature |

| Reaction Temperature (Amidation) | 0 °C to Room Temperature |

| Reaction Time (Activation) | 1.5 - 2.5 hours |

| Reaction Time (Amidation) | Overnight |

Purification of this compound

Purification of the crude this compound product is crucial to remove unreacted starting materials, byproducts, and any degradation products. The lipophilic nature of this compound makes it well-suited for purification by silica gel chromatography. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed for achieving high purity.

Experimental Protocol: Purification by Silica Gel Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional, as a mobile phase additive)

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., hexane/ethyl acetate, 95:5) and gradually increasing the proportion of the more polar solvent (ethyl acetate). To prevent streaking and improve the peak shape of the amine-containing product, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Purification by Reversed-Phase HPLC

For higher purity, reversed-phase HPLC is a powerful technique.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Gradient | A linear gradient from a lower to a higher concentration of mobile phase B. For instance, starting at 70% B and increasing to 100% B over 20-30 minutes. |

| Flow Rate | Dependent on column dimensions, typically 1-10 mL/min for semi-preparative columns. |

| Detection | UV at 210-220 nm |

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

| Technique | Expected Results |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should show characteristic peaks for the arachidonoyl chain (olefinic protons, allylic protons, methylene protons, and a terminal methyl group) and the 2-chloroethyl group (methylene groups adjacent to the nitrogen and chlorine). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum will display resonances for the carbonyl carbon of the amide, the olefinic carbons of the arachidonoyl chain, and the aliphatic carbons of both the fatty acid and the chloroethyl moieties. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) or another soft ionization technique will show the molecular ion peak corresponding to the mass of this compound ([M+H]⁺ or [M+Na]⁺). |

| Purity (by HPLC) | A single major peak should be observed, with purity typically exceeding 95% for research applications. |

Note: Specific chemical shifts and mass-to-charge ratios should be compared with literature values or a certified reference standard if available.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, this compound induces a conformational change in the CB1 receptor, leading to the activation of intracellular signaling cascades.

Caption: this compound signaling pathway via the CB1 receptor.

Experimental Workflow

The overall process for obtaining pure this compound can be summarized in the following workflow:

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The successful synthesis and purification of this compound are paramount for its application in pharmacological research. The methodologies outlined in this guide provide a robust framework for obtaining high-purity this compound. Adherence to these protocols, coupled with rigorous analytical characterization, will ensure the quality and reliability of the compound, thereby contributing to the advancement of research in the endocannabinoid field. Researchers should always perform these procedures with appropriate safety precautions in a well-ventilated fume hood.

The Discovery and Pharmacological Profile of ACEA: A Selective Cannabinoid Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arachidonyl-2'-chloroethylamide, commonly known as ACEA, is a potent and highly selective synthetic cannabinoid agonist that has become an invaluable tool in the study of the endocannabinoid system. Its discovery marked a significant step forward in the development of ligands with high affinity and selectivity for the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid research.

Discovery and History

This compound was first synthesized and characterized in 1999 by a team of researchers led by C.J. Hillard. The seminal paper, "Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1)," published in the Journal of Pharmacology and Experimental Therapeutics, detailed the creation of this compound as an analog of the endogenous cannabinoid, anandamide (AEA). The primary goal of this research was to develop ligands with improved selectivity for the CB1 receptor over the cannabinoid type 2 (CB2) receptor, which is primarily found in the peripheral immune system. The synthesis of this compound, through the modification of the ethanolamine head group of AEA, resulted in a compound with significantly enhanced affinity and selectivity for the CB1 receptor.

Pharmacological Profile

This compound is distinguished by its high binding affinity for the CB1 receptor and its remarkable selectivity over the CB2 receptor. This selectivity allows for the targeted investigation of CB1 receptor-mediated physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with cannabinoid receptors.

| Parameter | Value | Receptor | Reference |

| Ki (nM) | 1.4 ± 0.3 | Human CB1 | [Hillard et al., 1999] |

| Ki (µM) | 3.1 ± 1.0 | Human CB2 | [Hillard et al., 1999] |

| Selectivity (CB2 Ki / CB1 Ki) | >2200-fold | - | Calculated from Hillard et al., 1999 |

Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| Adenylyl Cyclase Inhibition | EC50 | ~10 nM (estimated) | CHO-hCB1 cells | [Hillard et al., 1999] |

| [35S]GTPγS Binding | EC50 | ~50 nM (estimated) | Mouse Cerebellar Membranes | [Hillard et al., 1999] |

Table 2: Functional Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of N-(2-chloroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (this compound)

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

2-Chloroethylamine hydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Arachidonoyl Chloride Synthesis: Arachidonic acid is dissolved in anhydrous dichloromethane and cooled to 0°C. Oxalyl chloride (2 equivalents) is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield arachidonoyl chloride.

-

Amidation: 2-Chloroethylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) are dissolved in anhydrous dichloromethane. The solution is cooled to 0°C. A solution of arachidonoyl chloride in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Competitive Radioligand Binding Assay

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1, HEK-hCB2) or brain tissue (e.g., mouse cerebellum).

-

[3H]CP55,940 (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell pellets or brain tissue are homogenized in ice-cold homogenization buffer and centrifuged. The resulting pellet is washed and resuspended in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add binding buffer, various concentrations of this compound (or vehicle for total binding), and the cell/tissue membranes.

-

Radioligand Addition: Add [3H]CP55,940 to a final concentration of ~0.5 nM. For non-specific binding determination, add a high concentration of a non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value of this compound. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

Materials:

-

CHO cells stably expressing the human CB1 receptor (CHO-hCB1)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

Cell culture medium

Procedure:

-

Cell Culture: Culture CHO-hCB1 cells to ~80% confluency.

-

Assay: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: The cells are pre-incubated with various concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

-

Data Analysis: Plot the concentration of this compound against the percentage of forskolin-stimulated cAMP accumulation. The EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibition, is determined using non-linear regression analysis.

[35S]GTPγS Binding Assay

Materials:

-

Mouse cerebellar membranes

-

[35S]GTPγS (radioligand)

-

GDP

-

This compound

-

Assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

Procedure:

-

Membrane Preparation: Prepare mouse cerebellar membranes as described for the radioligand binding assay.

-

Assay Setup: In a microcentrifuge tube, combine the assay buffer, GDP (e.g., 30 µM), and mouse cerebellar membranes (20-40 µg of protein).

-

Agonist Addition: Add various concentrations of this compound.

-

Radioligand Addition: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubation: Incubate the tubes at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the concentration of this compound against the specific [35S]GTPγS binding to determine the EC50 and Emax values.

In Vivo Hypothermia Assay in Mice

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Rectal thermometer

Procedure:

-

Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. The data can be presented as a time-course of temperature change.

Signaling Pathways and Visualizations

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[1][2][3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).[3]

Beyond the canonical G-protein pathway, CB1 receptor activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling and contribute to receptor desensitization and internalization.[1] Furthermore, CB1 receptor activation has been shown to modulate various downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[4]

The following diagrams illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: this compound-mediated CB1 receptor signaling pathway.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound has proven to be a cornerstone in the field of cannabinoid research, providing a selective tool to dissect the complex roles of the CB1 receptor in health and disease. Its well-defined pharmacological profile, characterized by high affinity and selectivity, has enabled significant advancements in our understanding of the endocannabinoid system. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the design and execution of their studies, ultimately facilitating the development of novel therapeutics targeting the CB1 receptor.

References

ACEA: A Deep Dive into its Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Arachidonyl-2'-chloroethylamide, commonly known as ACEA, is a widely utilized synthetic cannabinoid agonist renowned for its high potency and selectivity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth analysis of this compound's binding characteristics, the experimental methodologies used to determine these properties, and the downstream signaling pathways it initiates.

Quantitative Analysis of this compound Binding Affinity and Selectivity

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound exhibits a high affinity for the human CB1 receptor, with reported Ki values in the low nanomolar range. Its selectivity is demonstrated by a significantly higher Ki value for the cannabinoid receptor type 2 (CB2), resulting in a selectivity ratio that underscores its utility as a CB1-selective tool compound.

| Ligand | Receptor | Ki (nM) | Selectivity (CB1 vs. CB2) |

| This compound | CB1 | 1.4 - 5.29[1] | >1400-fold[2] to ~2000-fold[1] |

| This compound | CB2 | >2000[1] |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on robust in vitro assays. The following sections detail the methodologies for two key experiments: the radioligand competition binding assay and the [³⁵S]GTPγS binding assay.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the CB1 receptor (e.g., rat brain homogenate).

-

Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP55,940 or [³H]SR141716A.[3][4][5]

-

Unlabeled Ligand: this compound at a range of concentrations.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[6]

-

Wash Buffer: Typically contains 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[6]

-

Filtration Apparatus: A 96-well harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[3]

-

Equilibrium: Allow the binding reaction to reach equilibrium. Incubation is typically carried out at 30°C for 60-90 minutes.[6]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[3][4]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

-

Agonist: this compound at a range of concentrations.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 3-5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

-

Filtration and Scintillation Counting Equipment: As described above.

Procedure:

-

Pre-incubation: Pre-incubate the membranes with GDP to ensure all G-proteins are in the inactive, GDP-bound state.

-

Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS to the membrane preparation.

-

Reaction: Incubate the mixture, typically at 30°C for 30-60 minutes, to allow for agonist-induced G-protein activation and subsequent [³⁵S]GTPγS binding.

-

Termination, Filtration, and Counting: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the Gα subunits is quantified using the same filtration and scintillation counting method as the radioligand binding assay.

-

Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of this compound to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response).

This compound-Mediated Signaling Pathways

As a CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Upon binding of this compound, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This activation involves the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The primary downstream effect of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

MAPK Pathway Activation: this compound-induced CB1 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes, including gene expression and cell proliferation.

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB1 receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize the G-protein-mediated signaling and can initiate their own signaling cascades.

References

- 1. Cannabinoid Receptor 1 Agonist this compound and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Cannabinoid R1/CB1 Agonists: R&D Systems [rndsystems.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ACEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl-2'-chloroethylamide (ACEA) is a widely utilized synthetic cannabinoid ligand in pharmacological research. It is recognized for its high potency and selectivity as an agonist for the Cannabinoid Type 1 (CB1) receptor, with significantly lower affinity for the Cannabinoid Type 2 (CB2) receptor.[1] This high selectivity makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of the CB1 receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and data are presented to facilitate its use in drug discovery and development.

Pharmacological Profile of this compound

The in vitro pharmacological profile of this compound is primarily defined by its high binding affinity and functional potency at the CB1 receptor.

Binding Affinity

The binding affinity of this compound for cannabinoid receptors is typically determined through radioligand displacement assays. These assays measure the ability of this compound to displace a radiolabeled ligand, such as [3H]CP55,940, from the CB1 and CB2 receptors.[2] The affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor | Ligand | Ki (nM) | Selectivity (CB2/CB1) | Reference |

| Human CB1 | This compound | 1.4 | >1400-fold | |

| Human CB2 | This compound | >2000 | [1] |

Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors.

Functional Activity

This compound acts as a potent agonist at the CB1 receptor, initiating downstream signaling cascades. Its functional activity can be assessed through various in vitro assays that measure the cellular response to receptor activation.

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Depolarization-Evoked Calcium Transients | Cultured Oligodendrocytes | EC50 | 1.3 µM | [3] |

| CGRP Release | Trigeminal Ganglion Neurons | EC50 | 14.0 µM | [4] |

| T-Cell Proliferation | Human PBMCs | Concentration for significant reduction | 20 µM | [1] |

Table 2: Functional Activity of this compound in Various In Vitro Assays. EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Key In Vitro Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Displacement Assay for CB1 Receptor Binding

This protocol describes the determination of the binding affinity (Ki) of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled cannabinoid agonist.

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK293-CB1 cells)

-

[3H]CP55,940 (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., 1 µM WIN 55,212-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membranes (typically 10-20 µg of protein)

-

50 µL of [3H]CP55,940 at a concentration near its Kd (e.g., 0.3 nM)

-

50 µL of either assay buffer (for total binding), non-specific binding control, or this compound dilution.

-

-

Incubate the plate at 30°C for 60-90 minutes.[2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

Materials:

-

Membranes from cells expressing human CB1 receptors

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation proximity assay (SPA) beads (optional)

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), and this compound dilutions.

-

Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration or by adding SPA beads followed by centrifugation if using the SPA format.

-

Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Plot the specific binding of [35S]GTPγS as a function of this compound concentration to determine the EC50 and maximal stimulation (Emax).

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO cells stably expressing the human CB1 receptor (CHO-CB1)

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium

Procedure:

-

Seed CHO-CB1 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.

-

Incubate for a further 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the CB1 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through various signaling pathways.

Materials:

-

Neuronal cells or other cells expressing CB1 receptors (e.g., SH-SY5Y, AtT-20)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate density.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of this compound for a specific time (typically 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by this compound initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also modulate other effectors, including ion channels and kinases. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.

Caption: Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a potent and highly selective CB1 receptor agonist that serves as a critical tool in cannabinoid research. Its in vitro characterization through binding and functional assays confirms its pharmacological profile and provides a basis for its use in studying the endocannabinoid system. The detailed protocols and data presented in this guide are intended to support researchers in the accurate and effective use of this compound in their investigations, ultimately contributing to a deeper understanding of CB1 receptor function and its therapeutic potential.

References

- 1. Cannabinoid Receptor 1 Agonist this compound and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unife.it [iris.unife.it]

- 3. CB1 cannabinoid receptor-dependent and -independent inhibition of depolarization-induced calcium influx in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of trigeminal sensory neuron activity by the dual cannabinoid–vanilloid agonists anandamide, N-arachidonoyl-dopamine and arachidonyl-2-chloroethylamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of ACEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACEA, or N-(2-chloroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and highly selective agonist of the cannabinoid receptor type 1 (CB1).[1][2] Its utility in preclinical research necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvents commonly used in experimental settings. This guide provides a comprehensive overview of the available data on this compound's solubility and stability, detailed experimental protocols, and a visualization of its primary signaling pathway.

Core Data Summary

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The available data indicates that this compound exhibits good solubility in organic solvents but is practically insoluble in aqueous solutions.

| Solvent | Solubility | Source |

| Ethanol | 5 mg/mL | Tocris Bioscience[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Sigma-Aldrich |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

-

Solid Form: this compound should be stored as a solid at -20°C.[1]

-

In Solution: While comprehensive stability studies on this compound in various solvents are not extensively published, it is general practice to prepare stock solutions fresh and store them at -20°C or -80°C for short periods. To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is expected to be low due to the potential for hydrolysis of the amide bond.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

-

This compound (solid)

-

Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes

Protocol for Ethanol Stock Solution (5 mg/mL):

-

Weigh the desired amount of this compound solid in a sterile vial.

-

Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 5 mg/mL. For example, to prepare 1 mL of a 5 mg/mL solution, dissolve 5 mg of this compound in 1 mL of anhydrous ethanol.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution in tightly sealed vials at -20°C.

Protocol for DMSO Stock Solution (≥20 mg/mL):

-

Weigh the desired amount of this compound solid in a sterile vial.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Store the stock solution in tightly sealed vials at -20°C. Due to the hygroscopic nature of DMSO, it is crucial to minimize its exposure to moisture.

General Protocol for Assessing Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Phosphate-Buffered Saline - PBS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

The solubility is the concentration of this compound in the saturated supernatant.

General Protocol for Assessing Stability (Forced Degradation)

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Methodology:

-

Dilute the this compound stock solution to a known concentration in the solvent used for the stability study.

-

Expose aliquots of the solution to different stress conditions:

-

Acidic/Basic Hydrolysis: Mix with an equal volume of acidic or basic solution and incubate at a controlled temperature.

-

Oxidation: Mix with the oxidizing agent and incubate.

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose to UV light.

-

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.

-

Calculate the degradation rate and half-life under each condition.

Signaling Pathway and Experimental Workflow Visualizations

This compound-Mediated CB1 Receptor Signaling Pathway

This compound acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi/o. Activation of the CB1 receptor by this compound initiates a signaling cascade that leads to various cellular responses.

Caption: this compound activates the CB1 receptor, leading to downstream signaling.

Experimental Workflow for In Vitro Assay Preparation

This diagram outlines the typical workflow for preparing this compound for use in cell-based assays.

Caption: Workflow for preparing this compound for in vitro experiments.

This guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform their own validation experiments to ensure the accuracy and reproducibility of their results, especially when using different solvent systems or experimental conditions.

References

A Comparative Analysis of ACEA and Anandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Arachidonyl-2'-chloroethylamide (ACEA) and N-arachidonoylethanolamine (anandamide). We delve into their distinct chemical properties, receptor binding affinities, and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a clear delineation of the pharmacological profiles of these two critical cannabinoid compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of their mechanisms of action.

Introduction

Anandamide, an endogenous cannabinoid neurotransmitter, and this compound, a synthetic analog, are both pivotal tools in the study of the endocannabinoid system. While structurally related, their pharmacological profiles exhibit significant differences that are critical for experimental design and interpretation. Anandamide, derived from the non-oxidative metabolism of arachidonic acid, is a partial agonist at cannabinoid receptor 1 (CB1) and also interacts with cannabinoid receptor 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1] In contrast, this compound is a highly potent and selective CB1 receptor agonist, displaying significantly lower affinity for CB2 and TRPV1 receptors.[2][3][4] This guide will systematically explore these differences.

Chemical Structure and Properties

Anandamide (AEA) is an N-acylethanolamine, formally derived from the condensation of arachidonic acid and ethanolamine. Its chemical formula is C₂₂H₃₇NO₂.

This compound, or Arachidonyl-2'-chloroethylamide, is a synthetic analog of anandamide where the hydroxyl group of the ethanolamine moiety is replaced with a chlorine atom. Its chemical formula is C₂₂H₃₆ClNO. This seemingly minor modification significantly alters its receptor selectivity and metabolic stability.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound and anandamide at their primary receptor targets.

Table 1: Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor (nM) | CB2 Receptor (nM) | TRPV1 Receptor (pKᵢ) |

| This compound | 1.4 - 5.29[5] | >1400-fold lower than CB1[2][3] | - |

| Anandamide | 89 | 371 | 5.68 |

Table 2: Functional Potencies (EC₅₀)

| Compound | CB1 Receptor (nM) | CB2 Receptor (nM) | TRPV1 Receptor (nM) |

| This compound | 51 - 1300[3][4] | - | - |

| Anandamide | 31 | 27 | ~2000[6] |

Signaling Pathways

Both this compound and anandamide exert their primary effects through the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.

This compound Signaling at the CB1 Receptor

As a potent CB1 agonist, this compound binding to the CB1 receptor, which is coupled to Gi/o proteins, initiates a canonical signaling cascade. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 cannabinoid receptor-dependent and -independent inhibition of depolarization-induced calcium influx in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Label-Free Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, technologies, and applications of label-free cell-based assays. These powerful techniques allow for the real-time, non-invasive monitoring of cellular responses, offering a more physiologically relevant window into cellular behavior compared to traditional endpoint assays that rely on labels or reporters. By measuring integrated cellular responses, such as changes in morphology, adhesion, and metabolic activity, label-free assays provide a holistic view of a compound's effect on a cell, making them invaluable tools in drug discovery and basic research.[1][2][3]

Core Principles of Label-Free Detection

Label-free technologies operate on the principle of detecting intrinsic physical or biochemical changes in living cells upon stimulation.[2] Unlike conventional assays that use fluorescent or radioactive labels, which can sometimes interfere with cellular function, label-free methods monitor the cells in their native state.[4][5] This is achieved by using sophisticated biosensors that can convert a cellular response into a quantifiable signal.[3] The primary advantages of this approach include:

-

Physiological Relevance: Assays are performed on living, unmanipulated cells, providing data that more closely reflects the in vivo environment.

-

Real-Time Kinetic Data: Cellular responses can be monitored continuously over seconds, hours, or even days, revealing the dynamics of cellular processes.[3][6]

-

Integrated Cellular Response: These assays measure the sum of all cellular events downstream of receptor activation, providing a holistic "fingerprint" of the cellular response.[2]

-

Reduced Artifacts: By eliminating labels, the potential for artifacts due to steric hindrance or toxicity of the labels is removed.[4][5]

Key Label-Free Technologies

Several distinct technologies form the backbone of label-free cell-based assays, each with its unique detection principle.

Impedance-Based Assays

Impedance-based systems measure the change in electrical impedance of a cell-covered electrode.[6][7][8] Cells are cultured on microelectrodes embedded in the bottom of a microplate.[7] As cells attach, spread, and proliferate on these electrodes, they act as insulators, impeding the flow of a small alternating current.[6][8] Changes in cell number, morphology, and adhesion quality alter the impedance, which is recorded in real-time and typically expressed as a unitless "Cell Index".[7][9]

Applications:

-

Proliferation and Cytotoxicity: Continuous monitoring of cell growth and death.[6][8]

-

Cell Adhesion and Spreading: Quantifying the dynamics of cell attachment.[9][10]

-

Receptor Signaling: Detecting morphological changes downstream of GPCR or RTK activation.

-

Cell Migration and Invasion: Real-time tracking of cell motility.

Optical Biosensor Assays

Optical assays measure changes in the refractive index at the bottom of a cell culture plate. These methods are highly sensitive to the redistribution of cellular contents.

-

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index on the surface of a thin metal film (usually gold).[11] When cells on the sensor surface undergo changes in adhesion or morphology, the local refractive index is altered, leading to a measurable shift in the resonance angle of reflected light.[11][12]

-

Biolayer Interferometry (BLI): BLI measures the interference pattern of white light reflected from two surfaces: a biocompatible layer on the biosensor tip and a reference layer.[13] When molecules bind to the biosensor surface where cells are attached, the thickness of the biological layer changes, causing a spectral shift in the interference pattern that is proportional to the amount of bound mass.[13][14]

-

Resonant Waveguide Grating (RWG): RWG biosensors use a grating structure to couple light into a waveguide layer. The wavelength of the incoupled light is sensitive to the refractive index of the immediate surroundings. When cells on the sensor surface redistribute their mass, for instance during signaling events, the refractive index changes, causing a shift in the resonant wavelength. This is often referred to as a dynamic mass redistribution (DMR) signal.[3]

Applications:

-

Binding Kinetics: Determining association (k_on) and dissociation (k_off) rates for drug-receptor interactions.[12]

-

Affinity Determination: Calculating the equilibrium dissociation constant (K_D).[12]

-

GPCR and RTK Signaling: Monitoring the integrated cellular response to receptor activation.

Calorimetric Assays

Calorimetry measures the heat produced by cellular metabolic processes.[15] All cellular activities, including proliferation, signaling, and apoptosis, are associated with changes in metabolic heat production. Isothermal microcalorimetry (IMC) can detect these minute heat changes in real-time, providing a global, phenotypic readout of the cellular state.

Applications:

-

Metabolic Studies: Assessing the overall metabolic activity of cells.

-

Toxicology: Detecting cytotoxic effects through changes in metabolic heat flow.

-

Drug Efficacy: Evaluating the impact of compounds on cellular metabolism.

Data Presentation: Quantitative Analysis

A key strength of label-free assays is the generation of rich quantitative data. The following tables summarize typical quantitative outputs from various label-free cell-based assays.

Table 1: Drug Potency and Efficacy (EC50/IC50 Values)

| Compound | Target/Cell Line | Assay Type | Parameter | Value |

| Doxorubicin | SKOV3 | Impedance (Cytotoxicity) | EC50 | 0.4 µM[16] |

| Trastuzumab | SKOV3 with PBMCs | Impedance (ADCC) | EC50 | 1.7 ng/mL[16] |

| N-phenyl pyrazoline 5 | Hs578T (TNBC) | MTT (Viability) | IC50 | 3.95 µM[17] |

| N-phenyl pyrazoline 5 | MDA-MB-231 (TNBC) | MTT (Viability) | IC50 | 21.55 µM[17] |

| Camptothecin | A549 | Fluorescence (Apoptosis) | EC50 | ~1 µM (at 72h)[18] |

| Chloroquine | HeLa | Label-Free Imaging (Viability) | EC50 | ~50 µM (at 24h)[5] |

Table 2: Binding Kinetics and Affinity (SPR/BLI)

| Analyte | Ligand/Cell System | Assay Type | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Affinity (KD) |

| SARS-CoV-2 Spike Protein | Human ACE2 Receptor | SPR | Not Reported | Not Reported | 35.6 nM[19] |

| Angiotensin II | Human ACE2 Receptor | SPR | Not Reported | Not Reported | 26.7 nM[19] |

| Imatinib | Abl1 Kinase | P-EIM (SPR-like) | 1.2 x 10⁴ | 1.1 x 10⁻³ | 92 nM[20] |

| 8G5F11 Fab | VSV G-protein | BLI | Not Reported | Not Reported | ~20 nM[21] |

| Nef Protein | Vimentin | SPR | 1.25 x 10⁵ | 9.38 x 10⁻⁵ | 0.75 nM[22] |

| Nef Protein | Mortalin | SPR | 1.05 x 10⁵ | 3.32 x 10⁻⁴ | 3.16 nM[22] |

Table 3: Cell Proliferation and Migration

| Cell Line | Condition | Assay Type | Parameter | Value |

| HT-1080 | Control | Label-Free Imaging (Migration) | % Closure at 12h | 94%[23] |

| HeLa WT | Control | Scratch Wound (Migration) | RWD at 48h | 60%[24] |

| HeLa PI3K KO | Control | Scratch Wound (Migration) | RWD at 48h | 40%[24] |

| HeLa PTEN KO | Control | Scratch Wound (Migration) | RWD at 48h | 38%[24] |

| Macrophages | 3D Collagen Matrix | Label-Free Tracking (Migration) | Mean Speed | 0.6 - 0.8 µm/min[25] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of label-free assays. Below are representative protocols for key experiments.

Impedance-Based Cell Proliferation and Cytotoxicity Assay

This protocol describes a typical workflow for assessing the effect of a compound on cell proliferation and viability using an impedance-based system.

Materials:

-

Impedance-based real-time cell analyzer (e.g., xCELLigence system)

-

E-Plates (96-well microplates with integrated gold microelectrodes)

-

Adherent cell line of interest (e.g., A549 lung carcinoma)

-

Complete cell culture medium

-

Test compound (e.g., a cytotoxic drug) and vehicle control (e.g., DMSO)

-

Multichannel pipette

Procedure:

-

Background Measurement: Add 100 µL of complete cell culture medium to each well of a 96-well E-Plate. Place the plate in the instrument inside a humidified incubator at 37°C and 5% CO₂ and record the background impedance.

-

Cell Seeding: Trypsinize and count the cells. Resuspend the cells in complete medium to the desired concentration (e.g., 5,000-10,000 cells/well). Remove the E-plate from the instrument, aspirate the medium, and add 100 µL of the cell suspension to each well.

-

Cell Growth Monitoring: Return the plate to the instrument and monitor cell attachment, spreading, and proliferation in real-time by measuring the Cell Index every 15-30 minutes. Allow cells to grow until they are in the logarithmic growth phase (typically 18-24 hours).

-

Compound Addition: Prepare serial dilutions of the test compound in complete medium. Briefly remove the E-plate from the instrument and add the desired volume (e.g., 100 µL) of the compound dilutions and vehicle control to the appropriate wells.

-

Real-Time Cytotoxicity Monitoring: Place the E-plate back into the instrument and continue to monitor the Cell Index in real-time for the desired duration (e.g., 24-72 hours). A decrease in Cell Index indicates cytotoxicity.

-

Data Analysis: The instrument's software will generate kinetic proliferation curves. Normalize the Cell Index values to the time point just before compound addition. Plot the normalized Cell Index against time to visualize the cytotoxic effect. Calculate IC50 values at different time points by plotting the normalized Cell Index against the log of the compound concentration.[16]

Surface Plasmon Resonance (SPR) for Whole-Cell Binding Kinetics

This protocol outlines the general steps for measuring the binding kinetics of a soluble analyte (e.g., an antibody) to a membrane receptor on intact cells immobilized on an SPR sensor surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip suitable for cell immobilization (e.g., a CM5 chip functionalized with an appropriate capture molecule)

-

Adherent or suspension cells expressing the target receptor

-

Running buffer (e.g., PBS with 0.05% Tween 20)

-

Analyte (e.g., purified antibody) at various concentrations

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Sensor Surface Preparation: Equilibrate the sensor chip with running buffer. If using a capture-based approach, immobilize a capture antibody (e.g., anti-human Fc) onto the sensor surface using standard amine coupling chemistry.

-

Cell Immobilization: Culture cells directly on the sensor chip or, for suspension cells, capture them onto the functionalized surface. Ensure a stable baseline is achieved, indicating a consistent cell layer.

-

Analyte Injection (Association): Inject the analyte at a specific concentration over the cell-coated surface for a defined period (e.g., 180 seconds) to monitor the association phase. The binding of the analyte to the cell surface receptors will cause an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation: Switch back to flowing running buffer over the sensor surface and monitor the decrease in the SPR signal as the analyte dissociates from the receptors.

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the cell surface, preparing it for the next injection cycle.

-

Data Collection: Repeat steps 3-5 for a range of analyte concentrations, including a zero-concentration (buffer only) injection for double referencing.

-

Data Analysis: After subtracting the reference channel signal and the buffer injection signal, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[11][12][22]

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathways

GPCR Signaling Cascade

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Overview of the Receptor Tyrosine Kinase (RTK) activation and MAPK cascade.

Experimental Workflows

Impedance Assay Workflow

Caption: General workflow for an impedance-based cell assay.

Optical Biosensor (SPR/BLI) Workflow

Caption: Standard workflow for a cell-based optical biosensor experiment.

Conclusion

Label-free cell-based assays represent a paradigm shift in how researchers can study cellular pharmacology and physiology. By providing real-time, kinetic, and quantitative data from unperturbed biological systems, these technologies offer deeper insights into the mechanism of action of novel therapeutics and the intricacies of cellular signaling. The integration of impedance, optical, and calorimetric methods into the drug discovery workflow enables more informed decision-making, from initial hit identification to lead optimization, ultimately contributing to the development of more effective and safer medicines. As the technology continues to evolve, the adoption of label-free approaches is set to become a cornerstone of modern cell biology and pharmaceutical research.

References

- 1. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Frontiers | Label-free drug discovery [frontiersin.org]

- 4. axt.com.au [axt.com.au]

- 5. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]